
2-(2,2-Difluorocyclopropyl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluorocyclopropyl)cyclopropane-1-carbaldehyde is an organic compound characterized by the presence of two cyclopropane rings and two fluorine atoms. The incorporation of fluorine atoms into organic molecules is known to significantly alter their chemical and physical properties, making such compounds valuable in various fields, including medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopropyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of alkenes using difluorocarbene intermediates. One common method is the reaction of 2,2-difluorostyrenes with suitable reagents under high temperatures (180-190°C) to form the desired difluorocyclopropane derivatives . The reaction conditions often require the presence of catalysts such as palladium and specific solvents like diglyme to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluorocyclopropyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium arylsulfinates under palladium catalysis can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives, depending on the reagents used.
Applications De Recherche Scientifique
2-(2,2-Difluorocyclopropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluorocyclopropyl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its reactive aldehyde group and the unique properties conferred by the fluorine atoms. The fluorine atoms can influence the compound’s electronic distribution, enhancing its reactivity and binding affinity to specific targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluorocyclopropane derivatives: These compounds share the difluorocyclopropane core but differ in the substituents attached to the cyclopropane ring.
2,2-Difluorostyrenes: These compounds are precursors in the synthesis of difluorocyclopropane derivatives.
Uniqueness
2-(2,2-Difluorocyclopropyl)cyclopropane-1-carbaldehyde is unique due to the presence of both an aldehyde group and two fluorine atoms, which confer distinct reactivity and properties compared to other difluorocyclopropane derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H8F2O |
|---|---|
Poids moléculaire |
146.13 g/mol |
Nom IUPAC |
2-(2,2-difluorocyclopropyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C7H8F2O/c8-7(9)2-6(7)5-1-4(5)3-10/h3-6H,1-2H2 |
Clé InChI |
GZQKWIPJPLOZEC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2CC2(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


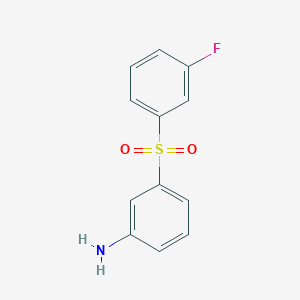
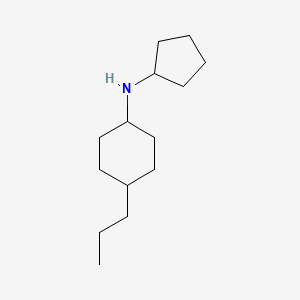
![1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13237619.png)
amine](/img/structure/B13237634.png)
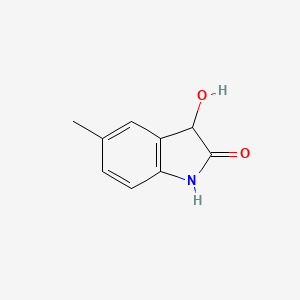
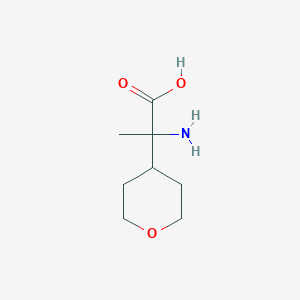
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide](/img/structure/B13237648.png)
![N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13237654.png)

![[4-(Difluoromethyl)phenyl]methanesulfonamide](/img/structure/B13237670.png)
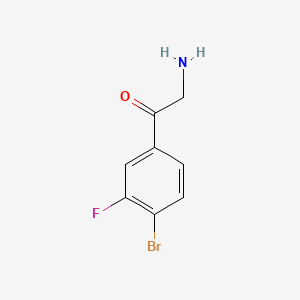

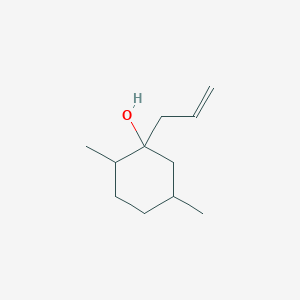
![4-[(4-tert-Butyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13237685.png)
